N-Ethyl-N-nitrosourea

Beschreibung

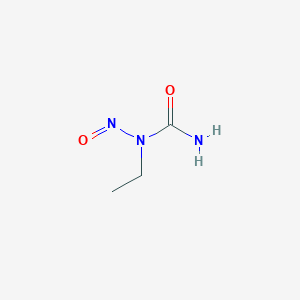

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-2-6(5-8)3(4)7/h2H2,1H3,(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSGACRLAFQQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Record name | N-NITROSO-N-ETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020593 | |

| Record name | 1-Ethyl-1-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-ethylurea appears as yellow-pink crystals or off-white powder. Sensitive to light., Pale buff-yellow solid; [Merck Index] Yellowish-pink or off-white solid; [CAMEO] | |

| Record name | N-NITROSO-N-ETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.283X10+4 mg/L at room temperature, Soluble in polar organic solvents | |

| Record name | N-NITROSO-N-ETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Very pale pink crystalline solid, Pale yellow, crystalline, Pale buff-yellow hexagonal plates | |

CAS No. |

759-73-9 | |

| Record name | N-NITROSO-N-ETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1-nitrosourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-ethyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-1-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-nitrosourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8M1T4190R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

217 to 219 °F (decomposes) (NTP, 1992), 100 °C; decomposes | |

| Record name | N-NITROSO-N-ETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-Ethyl-N-nitrosourea: A Comprehensive Technical Guide to its Mechanism and Application in Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-nitrosourea (ENU), with the chemical formula C₃H₇N₃O₂, is a potent chemical mutagen widely employed in genetics and cancer research.[1] As a monofunctional alkylating agent, ENU is highly effective at inducing point mutations in the germline of various model organisms, most notably the mouse.[2][3] This property has established ENU as a cornerstone of forward genetics, enabling the discovery of novel gene functions and the generation of animal models for human diseases.[4] This in-depth technical guide will elucidate the core mechanism of ENU action, provide quantitative data on its mutagenic efficacy, detail experimental protocols for its use, and illustrate key pathways and workflows through diagrams.

Chemical Properties and Mechanism of Action

ENU is a small, highly reactive molecule that does not require metabolic activation to exert its mutagenic effects.[5] Its primary mechanism of action is the transfer of its ethyl group to nucleophilic centers within the DNA molecule.[5][6] This alkylation process can occur at several positions on the DNA bases, with a notable preference for oxygen atoms over nitrogen atoms.[7] The most significant DNA adducts formed by ENU include O⁶-ethylguanine (O⁶-EtG), O⁴-ethylthymine (O⁴-EtT), and O²-ethylthymine (O²-EtT).[8]

The formation of these ethylated bases is the initial step in ENU-induced mutagenesis. During DNA replication, these altered bases are prone to mispairing. For instance, O⁶-ethylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation in the subsequent round of replication.[9] Similarly, O⁴-ethylthymine can pair with guanine instead of adenine, resulting in an A:T to G:C transition. The high mutagenic potency of ENU is attributed to its efficiency in inducing these specific types of mispairing-prone DNA lesions.[8]

Caption: Mechanism of ENU-induced point mutation.

Quantitative Data on ENU Mutagenesis

The mutagenic efficiency of ENU is influenced by several factors, including the dose administered, the genetic background of the organism, and the specific locus being targeted. The following tables summarize key quantitative data related to ENU's mutagenic properties.

Table 1: ENU Mutagenic Frequency in Mice

| Parameter | Value | Reference |

| Per-locus mutation frequency | 1.5 x 10⁻³ | [3] |

| Mutations per 700 gametes | 1 | [10][11] |

| Mutation rate vs. spontaneous rate | ~200 times higher | [11] |

| Interval between point mutations | ~1-2 Mb | [1] |

Table 2: Dose-Response Relationship of ENU in a Rat Pig-a Mutation Assay

| Dose (mg/kg/day for 28 days) | Mutant Frequency (RETs) | Statistical Significance | Reference |

| 0 (Control) | Baseline | - | [12] |

| 1.0 | Increased | Statistically significant | [12] |

| 21.9 | Estimated Threshold | - | [12] |

Table 3: Spectrum of ENU-Induced Mutations in Mice

| Mutation Type | Predominance | Reference |

| A:T to T:A transversions | High | [1][5] |

| A:T to G:C transitions | High | [1][5] |

| G:C to A:T transitions | Moderate | [1] |

DNA Repair Pathways in Response to ENU Damage

Cells possess sophisticated DNA repair mechanisms to counteract the genotoxic effects of alkylating agents like ENU. The primary pathways involved in repairing ENU-induced DNA adducts are Base Excision Repair (BER), Nucleotide Excision Repair (NER), and direct reversal of damage by the O⁶-alkylguanine-DNA alkyltransferase (MGMT) protein.[7][13][14]

-

Base Excision Repair (BER): This pathway is primarily responsible for removing smaller, non-helix-distorting base lesions. Specific DNA glycosylases recognize and excise the ethylated base, creating an apurinic/apyrimidinic (AP) site, which is then further processed and repaired.

-

Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove a wide range of bulky, helix-distorting DNA lesions. While less prominent than BER for small alkyl adducts, NER can contribute to the repair of some ENU-induced damage.[7]

-

O⁶-alkylguanine-DNA alkyltransferase (MGMT): This protein plays a crucial role in directly reversing O⁶-ethylguanine adducts. MGMT transfers the ethyl group from the guanine to one of its own cysteine residues in a stoichiometric reaction, thereby restoring the correct base and inactivating itself.[13]

Caption: Key DNA repair pathways for ENU-induced damage.

Experimental Protocols: ENU Mutagenesis in Mice

The following protocol outlines a standard procedure for inducing germline mutations in male mice using ENU. Caution: ENU is a potent carcinogen and mutagen and must be handled with appropriate safety precautions in a certified chemical fume hood.

Materials:

-

This compound (ENU) powder

-

95% Ethanol

-

Phosphate-citrate buffer (pH 5.0)

-

Syringes and needles for intraperitoneal injection

-

Male mice (8-10 weeks old) of the desired strain

-

Fertile female mice for breeding

Procedure:

-

Preparation of ENU Solution:

-

On the day of injection, dissolve ENU powder in 95% ethanol.

-

Dilute the ENU-ethanol solution with phosphate-citrate buffer to the desired final concentration. A commonly used dosage regimen is a fractionated dose, for example, three weekly intraperitoneal injections of 80-100 mg/kg body weight.[15]

-

The final solution should be clear and yellow. Protect the solution from light.[3]

-

-

ENU Administration:

-

Weigh each male mouse to calculate the precise volume of ENU solution to be injected.

-

Administer the ENU solution via intraperitoneal (IP) injection.

-

-

Post-Injection Monitoring and Fertility Assessment:

-

ENU-treated males will undergo a period of temporary sterility.[8]

-

House the treated males individually.

-

After a recovery period of approximately 8-12 weeks, begin test matings with fertile females to assess the return of fertility.

-

-

Breeding and Screening for Phenotypes:

-

Once fertility is restored, the G₀ mutagenized males can be used in various breeding schemes to screen for dominant or recessive mutations in their offspring (G₁ and subsequent generations).

-

A common strategy for identifying recessive mutations involves a three-generation screen.

-

Caption: Experimental workflow for ENU mutagenesis in mice.

Conclusion

This compound remains an invaluable tool in functional genomics and the development of disease models. Its high efficiency in inducing random point mutations provides a powerful, unbiased approach to discovering gene function. A thorough understanding of its mechanism of action, mutagenic properties, and the cellular responses to the DNA damage it induces is critical for its effective and safe application in research. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists utilizing this potent mutagen.

References

- 1. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the genotoxicity of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (ENU) increased brain mutations in prenatal and neonatal mice but not in the adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrum of ENU-induced mutations in phenotype-driven and gene-driven screens in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. In vivo repair of ENU-induced oxygen alkylation damage by the nucleotide excision repair mechanism in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ENU mutagenesis in the mouse electrophoretic specific-locus test, 1. Dose-response relationship of electrophoretically-detected mutations arising from mouse spermatogonia treated with ethylnitrosourea | RTI [rti.org]

- 10. ENU - Wikipedia [en.wikipedia.org]

- 11. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Defining EMS and ENU Dose-Response Relationships Using the Pig-a Mutation Assay In Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]

The Power of Randomness: An In-depth Technical Guide to ENU as a Chemical Mutagen for Forward Genetics

For Researchers, Scientists, and Drug Development Professionals

In the quest to understand the intricate genetic underpinnings of biological processes and disease, forward genetics remains a powerful, unbiased approach. By inducing random mutations and screening for specific phenotypes, researchers can uncover novel genes and pathways that might otherwise be missed by hypothesis-driven, reverse genetics. Among the tools available for this purpose, the chemical mutagen N-ethyl-N-nitrosourea (ENU) stands out as a highly potent and effective agent for inducing point mutations in model organisms. This technical guide provides a comprehensive overview of ENU mutagenesis, from its molecular mechanism to detailed experimental protocols and data analysis, tailored for professionals in biomedical research and drug development.

The Core Principles of ENU Mutagenesis

ENU is an alkylating agent that efficiently induces point mutations, primarily in spermatogonial stem cells of male animals.[1][2] This characteristic ensures that the induced mutations are heritable and can be passed on to subsequent generations for screening and analysis. The random nature of ENU-induced mutations throughout the genome allows for the discovery of genes involved in a wide array of biological functions without prior knowledge of their identity or role.[3][4]

Mechanism of Action

ENU acts by transferring its ethyl group to nitrogen and oxygen atoms within DNA bases.[5] This alkylation, particularly at the O6 position of guanine and the O4 position of thymine, leads to mispairing during DNA replication. For instance, an ethylated guanine may pair with thymine instead of cytosine, resulting in a G:C to A:T transition. Similarly, an ethylated thymine can pair with guanine, leading to an A:T to G:C transition. While transitions are common, ENU can induce all possible base substitutions, as well as rarer small deletions.[5][6] The majority of functional mutations induced by ENU are missense mutations, which can result in a range of protein alterations from complete loss-of-function to more subtle hypomorphic or even gain-of-function alleles.[7][8]

Advantages in Forward Genetic Screens

The use of ENU in forward genetics offers several key advantages:

-

High Mutagenic Efficiency: ENU is one of the most potent chemical mutagens for inducing germline mutations in mice, with reported frequencies as high as 1.5 x 10⁻³ mutations per locus.[9]

-

Generation of Allelic Series: The point mutations induced by ENU can create a range of alleles for a single gene, from null to hypomorphic and hypermorphic variants. This allelic series is invaluable for dissecting the complexities of gene function.[7]

-

Unbiased Discovery: As a phenotype-driven approach, ENU mutagenesis allows for the identification of genes and pathways that were not previously implicated in the biological process of interest.[3][4]

-

Modeling Human Disease: The subtle point mutations generated by ENU can closely mimic the genetic variations found in human inherited disorders, making it an excellent tool for creating faithful animal models of disease.[3][4]

Quantitative Data in ENU Mutagenesis

The efficiency and outcome of an ENU mutagenesis screen are influenced by several factors, including the dosage, the genetic background of the model organism, and the specific locus. The following tables summarize key quantitative data from studies using ENU.

| Parameter | Mouse (C57BL/6J) | Rat (Various Strains) | Zebrafish (Various Strains) |

| Typical ENU Dosage | 3 weekly injections of 80-100 mg/kg body weight[6][10] | 3 weekly injections of 20-40 mg/kg body weight[11] | 6 weekly treatments of 3-4 mM ENU solution by immersion[12][13] |

| Mutation Frequency | 1 mutation per 700-1500 gametes per locus[1][10] | 1 mutation per 0.6-4.0 Mb[11] | 1 mutation per 1.0 x 10⁵ - 1.5 x 10⁵ base pairs[12][13] |

| Period of Sterility | Temporary, recovery after ~10 weeks[1][2] | Strain and dose-dependent[11] | Not applicable (sperm is collected and cryopreserved) |

Table 1: Comparative ENU Mutagenesis Parameters in Different Model Organisms

| Mutation Type | Frequency in Mouse ENU Screens |

| A:T to T:A Transversions | ~44%[7] |

| A:T to G:C Transitions | ~38%[7] |

| G:C to A:T Transitions | ~8%[7] |

| G:C to C:G Transversions | ~3%[7] |

| A:T to C:G Transitions | ~5%[7] |

| G:C to T:A Transitions | ~2%[7] |

Table 2: Spectrum of ENU-Induced Point Mutations in Mice

| Consequence of Mutation | Frequency in Mouse ENU Screens |

| Missense Mutations | ~64%[7] |

| Nonsense Mutations | ~10%[7] |

| Splicing Errors | ~26%[7] |

Table 3: Functional Consequences of ENU-Induced Mutations in Mice

Experimental Protocols

The success of an ENU mutagenesis program hinges on meticulous planning and execution of experimental protocols. The following sections provide detailed methodologies for key stages of a typical ENU screen in mice.

ENU Preparation and Administration (Mouse)

Materials:

-

This compound (ENU)

-

95% Ethanol (non-denatured)[6]

-

Phosphate-citrate buffer (pH 5.0)

-

Syringes and needles (various sizes)

-

Personal protective equipment (PPE): lab coat, gloves, safety glasses, and respirator

Protocol:

-

Preparation of ENU Solution: All procedures involving ENU must be performed in a certified chemical fume hood.

-

Animal Handling: Use 6-8 week old male mice of the desired inbred strain.[6] Weigh each mouse accurately to calculate the correct injection volume.

-

Intraperitoneal (IP) Injection:

-

Dosage Regimen: A fractionated dose is generally more effective and better tolerated than a single high dose.[1] A common regimen is three weekly IP injections of 80-100 mg/kg body weight.[6][10]

-

Post-Injection Monitoring: Monitor the animals for any signs of toxicity. Following the final injection, the males will enter a period of temporary sterility. Fertility typically returns after 8-10 weeks.[2]

Breeding Schemes for Phenotypic Screening

The choice of breeding scheme depends on the type of mutation being sought (dominant or recessive).

This is a one-generation screen where the ENU-mutagenized G0 males are mated with wild-type females.[6] The resulting G1 offspring are then directly screened for dominant phenotypes.[2] This is the most straightforward approach for identifying gain-of-function or haploinsufficient mutations.

References

- 1. ENU - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. ENU mutagenesis, a way forward to understand gene function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. ENU mutagenesis as a tool for understanding lung development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mu-rrrc.com [mu-rrrc.com]

- 12. Highly Efficient ENU Mutagenesis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly Efficient ENU Mutagenesis in Zebrafish | Springer Nature Experiments [experiments.springernature.com]

- 14. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

discovery and history of N-Ethyl-N-nitrosourea

An In-depth Technical Guide to the Discovery and History of N-Ethyl-N-nitrosourea (ENU)

Introduction

This compound (ENU), with the chemical formula C₃H₇N₃O₂, is a potent chemical mutagen that has become an indispensable tool in the field of genetics, particularly in the creation of animal models for human diseases. As a supermutagen, ENU is highly effective at inducing single-base-pair point mutations, making it ideal for forward genetics screens aimed at discovering the function of genes and their roles in complex biological pathways. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental application of ENU for researchers, scientists, and professionals in drug development.

Discovery and History

While the exact first synthesis of this compound is not prominently documented in readily available historical chemical literature, its significance as a powerful mutagen was firmly established in the latter half of the 20th century. The pioneering work on ENU's mutagenic properties in mammals was conducted by William L. "Bill" Russell and his colleagues at the Oak Ridge National Laboratory in the 1970s.[1]

Their research was a continuation of earlier studies on the effects of radiation on mutation rates. Russell's team was in search of a chemical mutagen that could induce a high frequency of point mutations in the germline of mice.[1] Previous attempts with other chemicals like diethylnitrosamine (DEN) had yielded very low mutation rates in mammals, likely due to insufficient metabolic activation.[2] It was Ekkehart Vegel who suggested the use of ENU to Russell's group, as it is a direct-acting alkylating agent that does not require metabolic activation to be mutagenic.[2]

In their seminal experiments, Russell and his team demonstrated that ENU was extraordinarily effective at inducing mutations in the spermatogonial stem cells of mice.[1] They found that ENU could produce a mutation rate five times higher than that of acute X-irradiation and 15 times higher than the then-potent chemical mutagen procarbazine.[2] This discovery established ENU as the most potent mutagen known in mice and ushered in a new era of forward genetic screens in mammalian systems.[1]

Chemical Properties and Mechanism of Mutagenesis

ENU is an alkylating agent that exerts its mutagenic effect by transferring its ethyl group to nitrogen or oxygen atoms in DNA bases.[2] This process of ethylation, if not repaired by the cell's DNA repair machinery, leads to mispairing during DNA replication and ultimately results in stable, heritable point mutations.

The primary mechanism involves a two-step SN1 reaction.[3] ENU shows a preference for alkylating oxygen atoms within the DNA bases, particularly the O⁶ position of guanine and the O⁴ and O² positions of thymine.[3] The ethylation of these positions disrupts the normal hydrogen bonding during DNA replication. For example, O⁶-ethylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition. Similarly, ethylated thymine can lead to A:T to G:C transitions or A:T to T:A transversions.[3]

Quantitative Data on ENU Mutagenesis

The efficiency and nature of ENU-induced mutations have been extensively studied. The following tables summarize key quantitative data.

| Type of Mutation | Approximate Frequency | Reference |

| A:T to T:A Transversions | 44% | [4] |

| A:T to G:C Transitions | 38% | [4] |

| G:C to A:T Transitions | 8% | [4] |

| A:T to C:G Transitions | 5% | [4] |

| G:C to C:G Transversions | 3% | [4] |

| G:C to T:A Transversions | 2% | [4] |

Table 1: Spectrum of ENU-Induced Base Pair Substitutions in Mice

| Locus | Mutation Frequency (per locus per gamete) | Reference |

| Specific Locus Test (average of 7 loci) | ~1 in 700 to 1 in 1000 | [2][3] |

| General estimate | 6 x 10⁻³ to 1.5 x 10⁻³ | [4] |

Table 2: ENU-Induced Mutation Frequencies at Specific Loci in Mice

| Mouse Strain | Dosage (mg/kg) | Mutation Rate (per Mb) | Reference |

| C57BL/6J | 3 x 100 | ~1.5 | [5] |

| C3HeB/FeJ | 3 x 90 | Not specified, but generally high | [6] |

| BALB/c | 200 | Not specified | |

| FVB/N | Not specified | Not specified | [7] |

Table 3: Susceptibility and Mutation Rates in Different Inbred Mouse Strains

Experimental Protocols

Preparation and Handling of ENU

Caution: ENU is a potent carcinogen, mutagen, and teratogen. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

-

Solution Preparation: ENU is typically dissolved in a buffer solution, such as a phosphate-citrate buffer, to maintain a stable pH. A common stock solution is prepared at a concentration of 10 mg/mL.

-

Inactivation: Any unused ENU solution and contaminated materials should be inactivated using a solution of 0.1 M KOH or a similar alkaline solution.

Administration of ENU to Mice

-

Dosage: The dosage of ENU is critical. A high dose can lead to toxicity and sterility, while a low dose will result in a low mutation frequency. A fractionated dosing regimen is often preferred to a single high dose, as it is better tolerated by the animals and can lead to a higher overall mutation rate. A typical regimen for C57BL/6J male mice is three weekly intraperitoneal (i.p.) injections of 80-100 mg/kg body weight.[8]

-

Administration: ENU is administered via intraperitoneal injection to male mice, typically between 8 to 12 weeks of age. Following the injections, the males will go through a period of temporary sterility, which can last for several weeks. It is crucial to wait for the recovery of fertility to ensure that the mutations are recovered from the spermatogonial stem cells.[1]

Experimental Workflow for ENU Mutagenesis Screen

Caption: Experimental workflow for ENU mutagenesis in mice.

Breeding Schemes for Mutation Screening

-

Dominant Screens: To identify dominant mutations, the ENU-mutagenized G0 males are crossed with wild-type females. The resulting G1 progeny are then screened for any abnormal phenotypes. Since each G1 animal carries a unique set of heterozygous mutations, a wide range of dominant phenotypes can be identified in this first generation.[9]

-

Recessive Screens: Identifying recessive mutations requires at least three generations. A G1 male is first crossed with a wild-type female to produce G2 offspring. To generate homozygous mutants in the G3 generation, two common strategies are employed:

-

Intercross: G2 siblings are mated with each other.

-

Backcross: G2 females are mated back to the original G1 father. The resulting G3 progeny are then screened for recessive phenotypes.[9]

-

Application in Studying Signaling Pathways: The Notch Pathway

ENU mutagenesis is a powerful tool for dissecting complex signaling pathways by generating a series of mutations in different components of the pathway. The Notch signaling pathway, which is crucial for cell-cell communication and plays a vital role in development, is a prime example of a pathway that has been extensively studied using ENU-induced mutants.[2][10]

Mutations in key components of the Notch pathway, such as the Notch receptors (Notch1-4), their ligands (e.g., Jagged1, Delta-like), or downstream effectors, can lead to a range of developmental defects. ENU mutagenesis screens have been successful in identifying novel alleles of Notch pathway genes, providing valuable insights into their function.[11][12] For instance, an ENU screen might identify a mouse with a cardiovascular defect, which, upon genetic mapping, is traced back to a point mutation in a Notch pathway component.[10]

Caption: Simplified Notch signaling pathway and potential ENU-induced mutations.

Conclusion

This compound remains a cornerstone of forward genetics in mammalian systems. Its ability to efficiently induce a high frequency of point mutations has led to the discovery of countless gene functions and the creation of invaluable mouse models of human disease. As genomic technologies continue to advance, ENU mutagenesis, coupled with next-generation sequencing, provides a powerful and unbiased approach to link genotype to phenotype, ensuring its relevance for years to come in the quest to understand the complexities of the mammalian genome.

References

- 1. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENU - Wikipedia [en.wikipedia.org]

- 3. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. Variation in the Spectrum of New Mutations among Inbred Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. ENU mutagenesis reveals that Notchless homolog 1 (Drosophila) affects Cdkn1a and several members of the Wnt pathway during murine pre-implantation development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the DNA Alkylating Agent N-Ethyl-N-nitrosourea (ENU)

This compound (ENU), a potent chemical mutagen, serves as a cornerstone tool in forward genetics. Its ability to induce a high frequency of random point mutations has made it invaluable for creating animal models of human disease, dissecting gene function, and understanding complex biological pathways. This guide provides a comprehensive overview of ENU's chemical properties, mechanism of action, experimental applications, and the cellular responses it elicits.

Core Concepts: Chemical Properties and Stability

ENU (chemical formula C₃H₇N₃O₂) is a synthetic alkylating agent that belongs to the N-nitrosourea class of compounds.[1] It is a yellowish-pink crystalline solid that is highly sensitive to light, humidity, and pH.[2][3] Unlike some mutagens, ENU does not require metabolic activation to exert its mutagenic effects, allowing for direct action on nucleic acids.[1][2] It is characterized by a low Swain-Scott substrate constant (s = 0.26), indicating it reacts via an Sₙ1-type mechanism and preferentially targets oxygen atoms in DNA.[4][5]

| Property | Value | Reference |

| Chemical Formula | C₃H₇N₃O₂ | [1] |

| Molar Mass | 117.11 g/mol | [3] |

| Appearance | Yellow-pink crystals or off-white powder | [3] |

| Melting Point | 103-104 °C (decomposes) | [3] |

| Solubility in Water | 13 mg/mL | [3] |

| Mechanism Type | Sₙ1 | [4][5] |

| Swain-Scott Constant (s) | 0.26 | [4] |

Mechanism of DNA Alkylation and Mutagenesis

ENU's mutagenicity stems from its ability to transfer its ethyl group to nucleophilic sites on DNA bases.[1][2] This process, known as alkylation, results in the formation of various DNA adducts. The primary targets are oxygen atoms, leading to the formation of O⁶-ethylguanine, O⁴-ethylthymine, and O²-ethylthymine.[4][5]

These ethylated bases are prone to mispairing during DNA replication. For example, O⁶-ethylguanine frequently pairs with thymine instead of cytosine, and O⁴-ethylthymine can pair with guanine instead of adenine. If these mispairs are not corrected by the cell's DNA repair machinery, they become fixed as permanent mutations in subsequent rounds of replication.[6] This mechanism predominantly results in single base-pair substitutions, or point mutations.[2]

The most common mutations induced by ENU are A:T to T:A transversions and A:T to G:C transitions, which together account for over 80% of reported mutations.[5][7] It can also cause G:C to A:T transitions.[1] The high rate of missense and nonsense mutations makes ENU particularly effective for creating allelic series—multiple different alleles of a single gene—which are invaluable for detailed structure-function analysis of proteins.[2][8]

Quantitative Mutagenic Efficiency

ENU is renowned for being the most potent chemical mutagen discovered for the mouse germline.[5] It induces mutations at a rate significantly higher than spontaneous mutations and other chemical or physical mutagens. The efficiency can be influenced by the mouse strain, dosage, and the specific gene target (with a bias towards AT-rich genes).[5][9]

| Parameter | Value / Finding | Reference |

| Per-Locus Mutation Rate (Mice) | 1 new mutation per 700 loci | [1] |

| Gamete Mutation Frequency (Mice) | 1 mutation per 1000 gametes (average) | [5] |

| Comparison to X-irradiation | 5-12 times higher mutation rate | [1][10] |

| Comparison to Procarbazine | 15-36 times higher mutation rate | [1][10] |

| Comparison to Spontaneous Rate | Over 200 times higher mutation rate | [10] |

| Typical Mouse Dosage | Fractionated dose, e.g., 3 x 90-100 mg/kg weekly | [1][8] |

Experimental Protocol: Mouse Germline Mutagenesis

A standard ENU mutagenesis screen is a phenotype-driven (forward genetics) approach designed to identify genes involved in a specific biological process by screening for abnormal phenotypes.[1] The protocol typically involves treating male mice with ENU and then using a three-generation breeding scheme to uncover recessive mutations.

-

Preparation and Administration of ENU:

-

Safety: ENU is a potent carcinogen and mutagen. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection.

-

Solution Preparation: Prepare a fresh solution of ENU immediately before use, as it is unstable. Dissolve ENU in a vehicle solution, typically 95% ethanol and phosphate buffer, to create a stable emulsion.

-

Administration: Administer ENU to male mice (G₀ generation), typically of the C57BL/6J strain, via intraperitoneal (IP) injection. A common regimen is a series of three weekly injections of 90-100 mg/kg body weight.[8]

-

-

Post-Treatment and Breeding:

-

Sterility Period: Treated males will undergo a temporary period of sterility, lasting approximately 10-12 weeks, due to the depletion of spermatogonial stem cells.[1][2]

-

G₀ Mating: Once fertility is restored, mate the treated G₀ males with untreated wild-type females. The resulting offspring are the G₁ generation. Each G₁ animal will carry a unique set of heterozygous mutations.

-

-

Three-Generation Recessive Screen:

-

G₁ Generation: Mate G₁ males with wild-type females to produce the G₂ generation.

-

G₂ Generation: Intercross G₂ siblings (brother-sister mating).

-

G₃ Generation: Screen the G₃ offspring for abnormal phenotypes. According to Mendelian inheritance, 25% of the G₃ progeny will be homozygous for a given recessive mutation and will therefore display the associated phenotype.

-

-

Phenotypic Screening and Gene Identification:

-

Screening: G₃ mice are subjected to a battery of tests to identify deviations from the norm in areas such as behavior, physiology, immunology, or morphology.

-

Gene Identification: Once a mutant line with an interesting phenotype is established, the causative mutation is identified through genetic mapping and positional cloning, followed by DNA sequencing.[1]

-

References

- 1. ENU - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mutational Analysis of this compound (ENU) in the Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 7. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Spectrum of ENU-induced mutations in phenotype-driven and gene-driven screens in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

ENU induced point mutations and their frequency

An In-depth Technical Guide to N-ethyl-N-nitrosourea (ENU)-Induced Point Mutations and Their Frequency

Introduction

This compound (ENU) is a potent chemical mutagen widely utilized in forward genetics to induce random point mutations in the germline of model organisms, most notably the mouse.[1][2] As a powerful alkylating agent, ENU is capable of inducing the highest known mutation frequency in the mouse germline, making it an invaluable tool for creating animal models of human diseases, dissecting gene function, and understanding complex biological pathways.[3][4] This guide provides a comprehensive overview of the molecular mechanisms of ENU action, the frequency and spectrum of induced mutations, and detailed experimental protocols for its application in genetic screens.

Molecular Mechanism of ENU Mutagenesis

ENU's mutagenic activity stems from its ability to transfer its ethyl group to nitrogen and oxygen atoms within DNA bases.[1][3] This process, known as ethylation, does not require metabolic activation.[4] The primary targets for ethylation are thymine and guanine residues. The ethylation of the O6 position of guanine and the O4 and O2 positions of thymine leads to the formation of O6-ethylguanine, O4-ethylthymine, and O2-ethylthymine, respectively.[3] These ethylated bases are prone to mispairing during DNA replication. For instance, O6-ethylguanine can incorrectly pair with thymine instead of cytosine, while O4-ethylthymine can pair with guanine instead of adenine. If these mispairs are not corrected by the cell's DNA repair machinery, they result in permanent base-pair substitutions in the subsequent rounds of replication.[3][5] ENU is particularly effective in spermatogonial stem cells, the pre-meiotic male germ cells, leading to a high frequency of heritable mutations.[1][4][6]

Frequency and Spectrum of ENU-Induced Mutations

The efficiency of ENU in inducing mutations is a critical factor in the design of genetic screens. The frequency is influenced by several factors, including the administered dose, the genetic background of the mouse strain, gene size, and local DNA sequence context.[3][5][6]

Mutation Frequency

ENU mutagenesis achieves a high rate of point mutations, significantly above the spontaneous mutation rate.[7] Reported frequencies vary across studies but provide a general range for estimating the scale of a screen.

| Parameter | Reported Frequency | Reference |

| Per Locus | 1 new mutation per 700 loci | [1] |

| Per Locus / Gamete | 0.0015 (1.5 x 10⁻³) | [6][8] |

| Per Gamete | 1 mutation per 1,000 gametes for a specific locus | [3] |

| Per Megabase (Mb) | 1 point mutation every 1 to 2 Mb | [1][9] |

| Per Megabase (Mb) | 1.5 per Mb of genomic DNA | [10][11] |

This high frequency means that screening approximately 1,000 gametes should theoretically identify a mutation at any given locus.[6]

Types of Point Mutations

ENU does not induce mutations entirely at random; it shows a preference for certain types of base substitutions. It predominantly modifies A/T base pairs.[12] The resulting mutations can have various effects on the protein product.

Table 1: Spectrum of ENU-Induced Base-Pair Substitutions

| Type of Substitution | Frequency (%) | Reference |

|---|---|---|

| A:T → T:A Transversions | 44% | [12] |

| A:T → G:C Transitions | 38% | [12] |

| G:C → A:T Transitions | 8% | [12] |

| A:T → C:G Transitions | 5% | [12] |

| G:C → C:G Transversions | 3% | [12] |

| G:C → T:A Transitions | 2% |[12] |

Note: Frequencies are based on an analysis of 62 sequenced germline mutations.

Table 2: Functional Consequences of ENU-Induced Mutations

| Type of Mutation | Effect on Protein Product | Frequency (%) | Reference |

|---|---|---|---|

| Missense | Substitution of one amino acid for another. | 64% | [12] |

| Splicing Errors | Alters splice donor or acceptor sites, leading to incorrectly processed mRNA. | 26% | [12][13] |

| Nonsense | Introduction of a premature stop codon, leading to a truncated protein. | 10% | [12] |

| Frameshift | Insertions or deletions of single base pairs that alter the reading frame. | ~3% |[13] |

This spectrum, rich in missense and splice-site mutations, is particularly valuable as it can generate a range of alleles, including loss-of-function, hypomorphic (reduced function), and occasionally gain-of-function mutations, providing a fine-structure dissection of protein function.[2][12]

Experimental Protocols for ENU Mutagenesis in Mice

A typical ENU mutagenesis screen involves treating male mice with the chemical, followed by specific breeding schemes to identify heritable phenotypes in their offspring.

ENU Preparation and Administration

-

Caution : ENU is a potent carcinogen and mutagen. Strict safety protocols must be followed, including the use of personal protective equipment (PPE) and a chemical fume hood.

-

Preparation : ENU is typically dissolved in a buffer solution, such as phosphate/citrate buffer, to create a stable stock solution.[8]

-

Administration : Male mice (typically 8-10 weeks old) are injected intraperitoneally (IP) with ENU.[3][6] A fractionated dosing regimen (e.g., three weekly injections of 85-100 mg/kg body weight) is often more effective and better tolerated than a single high dose.[3][5]

-

Post-Treatment : Following ENU treatment, males undergo a period of temporary sterility for approximately 8-10 weeks due to the depletion of spermatogonial stem cells.[6][7] They are then mated to wild-type females to produce the first generation (G1) of offspring.

Breeding Schemes for Phenotype Discovery

The choice of breeding scheme depends on the expected mode of inheritance of the phenotype of interest (dominant or recessive).

A. Screen for Dominant Mutations

This is the simplest screening strategy, requiring only one generation of breeding after the initial cross.

References

- 1. ENU - Wikipedia [en.wikipedia.org]

- 2. Phenotype-driven mouse ENU mutagenesis screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENU Mutagenesis: Analyzing Gene Function in Mice | Annual Reviews [annualreviews.org]

- 5. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. illumina.com [illumina.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. ENU-induced phenovariance in mice: inferences from 587 mutations - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and chemical structure of ENU

An In-depth Technical Guide to the Synthesis and Chemical Structure of N-ethyl-N-nitrosourea (ENU)

Introduction

This compound (ENU), a potent mutagen, is a foundational tool in genetics and drug development for creating random point mutations in model organisms. As a member of the N-nitrosourea class of compounds, ENU is a powerful alkylating agent that directly modifies DNA without the need for metabolic activation[1][2]. Its high efficiency in inducing single-base-pair substitutions has made it indispensable for forward genetic screens, enabling researchers to link specific phenotypes to underlying genetic variations and to model human diseases[1][3]. This guide provides a comprehensive technical overview of ENU's chemical structure, physicochemical properties, a detailed synthesis protocol, its mechanism of action, and a standard experimental workflow for its application in mutagenesis.

Chemical Structure and Physicochemical Properties

ENU is characterized by a urea backbone substituted with both an ethyl group and a nitroso group on the same nitrogen atom. This structure is responsible for its high reactivity and mutagenic potential.

Caption: Chemical structure of this compound (ENU).

The key identifiers and physicochemical properties of ENU are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-ethyl-1-nitrosourea |

| CAS Number | 759-73-9[4] |

| Molecular Formula | C₃H₇N₃O₂[4] |

| SMILES | CCN(C(=O)N)N=O[5] |

| InChI | InChI=1S/C3H7N3O2/c1-2-6(5-8)3(4)7/h2H2,1H3,(H2,4,7)[5] |

| Synonyms | ENU, N-Nitroso-N-ethylurea, 1-Ethyl-1-nitrosourea[4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 117.11 g/mol [5] |

| Appearance | Yellow-pink crystals or off-white powder[5] |

| Melting Point | 103-104 °C (decomposes) |

| Solubility (Water) | 10 to 50 mg/mL |

| Stability | Sensitive to light, humidity, and pH[1][3] |

Synthesis of this compound

The standard laboratory synthesis of ENU involves the nitrosation of N-ethylurea. This reaction is typically achieved by treating an acidic aqueous solution of N-ethylurea with a metal nitrite, such as sodium nitrite. The nitrous acid (HONO) formed in situ acts as the nitrosating agent.

Caption: Reaction pathway for the synthesis of ENU.

Experimental Protocol: Synthesis of ENU from N-Ethylurea

This protocol is a representative procedure adapted from established methods for the synthesis of nitrosoureas[6][7][8]. Extreme caution is required , as ENU is a potent carcinogen and mutagen. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Materials:

-

N-ethylurea

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Deionized water

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable non-miscible organic solvent

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Preparation of N-ethylurea Solution: In a flask, dissolve N-ethylurea in a minimal amount of aqueous acid (e.g., 3M H₂SO₄). Cool the solution to 0-5 °C in an ice-water bath.

-

Formation of Two-Phase System: Add an equal volume of a cold, non-miscible organic solvent like dichloromethane to the aqueous solution to form a two-phase system. This allows for the immediate extraction of the product as it forms[8].

-

Preparation of Nitrite Solution: In a separate beaker, prepare a saturated solution of sodium nitrite in cold deionized water.

-

Nitrosation Reaction: While vigorously stirring the two-phase mixture in the ice bath, add the sodium nitrite solution dropwise. Maintain the temperature below 10 °C throughout the addition to prevent decomposition of nitrous acid and the product. The reaction mixture may develop a yellowish color.

-

Reaction Completion and Extraction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, which now contains the ENU product. The aqueous layer can be extracted again with a small portion of the organic solvent to maximize yield.

-

Washing and Drying: Combine the organic extracts and wash them with cold deionized water, followed by a cold saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat. The resulting solid is this compound.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system if necessary.

-

Waste Disposal: All aqueous solutions and equipment should be decontaminated with an appropriate inactivating solution (e.g., alkaline sodium thiosulfate) before disposal[3].

Mechanism of Action and Application in Mutagenesis

ENU exerts its mutagenic effect by acting as an alkylating agent. It follows an SN1 mechanism, spontaneously decomposing to form an ethyl diazonium ion, which is a highly reactive electrophile. This ion readily transfers its ethyl group to nucleophilic sites on DNA bases[1][2][9].

The primary targets for ethylation are the oxygen atoms of the bases, particularly O⁶ of guanine and O⁴ of thymine. Ethylation at these positions disrupts the normal Watson-Crick base pairing during DNA replication. For example, O⁶-ethylguanine preferentially pairs with thymine instead of cytosine, leading to a G:C to A:T transition mutation in subsequent rounds of replication[10].

Caption: Mechanism of ENU-induced G:C to A:T transition mutation.

Experimental Workflow: ENU Mutagenesis in Mice

A typical phenotype-driven ENU mutagenesis screen in mice involves treating male mice (G0) and then screening their progeny over several generations for dominant or recessive phenotypes of interest[2][3][11].

Caption: Experimental workflow for a typical ENU mutagenesis screen in mice.

Conclusion

This compound remains a cornerstone of chemical mutagenesis due to its high potency and the production of a broad spectrum of allelic mutations. A thorough understanding of its chemical properties, synthesis, and mechanism of action is critical for its safe handling and effective application in research. The protocols and data presented in this guide offer a technical foundation for researchers, scientists, and professionals in drug development who utilize this powerful tool to explore the frontiers of genetics and disease modeling.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ENU - Wikipedia [en.wikipedia.org]

- 5. This compound | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Synthesis and animal experiments of ethylnitrosourea] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP0902015A1 - Process for the preparation of nitrosourea compounds - Google Patents [patents.google.com]

- 9. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ENU mutagenesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Ethyl-N-nitrosourea (ENU) Mutagenesis in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-nitrosourea (ENU) is a potent chemical mutagen widely utilized in mouse genetics to induce random point mutations throughout the genome.[1][2] As an alkylating agent, ENU efficiently creates single base-pair substitutions, making it an invaluable tool for forward genetic screens (phenotype-driven) to discover novel gene functions and generate animal models of human diseases.[3][4] ENU primarily targets spermatogonial stem cells, ensuring that induced mutations are heritable and can be propagated for subsequent generations.[3][5] The high efficiency of ENU in generating point mutations allows for the creation of allelic series, including loss-of-function, hypomorphic (reduced function), and even gain-of-function alleles, providing a fine-structure dissection of protein function that complements traditional gene-targeting approaches.[6]

This document provides detailed protocols for ENU mutagenesis in mice, covering dosage, administration, breeding strategies for dominant and recessive screens, and methods for mutation identification.

Mechanism of Action

ENU acts by transferring its ethyl group to nitrogen and oxygen atoms in DNA bases.[2] This alkylation, particularly at the O6 position of guanine and the O4 position of thymine, leads to mispairing during DNA replication.[1][4] The most common mutations induced by ENU are A:T to T:A transversions and A:T to G:C transitions.[1][4] Because ENU primarily affects spermatogonial stem cells, a treated male mouse can consistently produce mutant gametes for an extended period after an initial phase of temporary sterility.[2][5]

Caption: Mechanism of ENU-induced A:T to G:C transition mutation.

Quantitative Data Summary

Successful ENU mutagenesis requires careful consideration of dosage, which is highly dependent on the mouse strain. Some inbred strains are more resistant to ENU's toxic effects than others.[7]

Table 1: Recommended ENU Dosages for Common Inbred Mouse Strains

| Mouse Strain | Tolerated Dose (mg/kg body weight) | Dosing Regimen | Reference |

| A/J | Up to 300 mg/kg | Fractionated (e.g., 3 x 100 mg/kg) | [7] |

| BALB/cJ | Up to 300 mg/kg | Fractionated (e.g., 3 x 100 mg/kg) | [7][8] |

| C57BL/6J | Up to 300 mg/kg | Fractionated (e.g., 3 x 100 mg/kg) | [7] |

| C3HeB/FeJ | 250 mg/kg | Fractionated (e.g., 3 x 85 mg/kg) | [1] |

| 129S1/SvImJ | 250 mg/kg | Fractionated (e.g., 3 x 85 mg/kg) | [1] |

Note: A fractionated dosing regimen, typically with weekly injections, is often better tolerated than a single high dose and can lead to higher mutation frequencies.[9]

Table 2: Key Metrics in ENU Mutagenesis

| Parameter | Typical Value | Notes | Reference |

| Per-locus Mutation Rate | 1 in 700 to 1 in 1,500 gametes | The probability of a mutation occurring in a specific gene. | [3][4][6] |

| Genome-wide Mutation Freq. | ~25 functional mutations per G1 animal | Each first-generation offspring carries multiple mutations. | [4] |

| Post-ENU Sterility Period | 10-15 weeks | Males are temporarily sterile as spermatogonial stem cells recover. | [2][9] |

| Dominant Phenotype Freq. | Up to 2% of G1 offspring | The percentage of first-generation mice showing a heritable mutant phenotype. | [5] |

Experimental Protocols

CAUTION: ENU is a potent carcinogen, mutagen, and teratogen.[10] All handling of ENU powder and solutions, as well as injections, must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, double nitrile gloves, and safety goggles.[10][11]

Protocol 1: Preparation of ENU Solution

-

Preparation of Buffer: Prepare a phosphate-citrate buffer (pH 5.0).

-

Dissolving ENU: In a chemical fume hood, inject 95% ethanol into the ENU vial to dissolve the powder.[12] ENU is unstable in aqueous solutions and should be prepared fresh before each use.

-

Dilution: Dilute the ethanolic ENU stock solution with the phosphate-citrate buffer to the final desired concentration (e.g., 10 mg/mL).[12]

-

Verification (Optional): The concentration can be verified spectrophotometrically. A 1 mg/mL solution has an absorbance of approximately 7.4 at 398 nm.[12]

Protocol 2: ENU Administration to Male Mice

-

Animal Selection: Use healthy, young adult male mice (8-10 weeks old) for mutagenesis.

-

Weighing: Weigh each mouse immediately before injection to calculate the precise volume of ENU solution to administer.[12]

-

Injection: Administer ENU via intraperitoneal (IP) injection using a 25-gauge needle or smaller.[5][13] The injection volume should typically not exceed 0.5 mL for a 25g mouse.[13]

-

Dosing Schedule: For a fractionated regimen, repeat the injections weekly for the desired number of doses (e.g., three consecutive weeks).

-

Post-Injection Monitoring: House the treated males in clearly labeled cages.[10] Monitor the animals for any signs of toxicity. Bedding and carcasses from treated animals require disposal as hazardous waste according to institutional guidelines.[10][11]

Protocol 3: Breeding Schemes for Mutation Screening

After the post-ENU sterile period (10-15 weeks), the G0 mutagenized males can be used in breeding schemes to screen for dominant or recessive mutations.[2]

Caption: Breeding schemes for dominant and recessive ENU-induced mutations.

-

Dominant Mutation Screen:

-

Mate the G0 ENU-treated male with wild-type females.[2]

-

Screen the resulting first-generation (G1) offspring for any abnormal phenotypes.[5] Visible traits like altered coat color, size, or behavior are often the easiest to identify.[6]

-

Once a potential mutant is identified, confirm heritability by breeding the G1 animal.

-

-

Recessive Mutation Screen:

-

This is a more extensive process requiring three generations.[2]

-

Generation 1 (G1): Mate the G0 ENU-treated male with a wild-type female. All G1 offspring are potential heterozygous carriers of recessive mutations.

-

Generation 2 (G2): Select a G1 male and mate it back to wild-type females to generate G2 offspring.

-

Generation 3 (G3): Intercross the G1 male with his G2 daughters.[4] Alternatively, G2 siblings can be mated. The resulting G3 progeny are then screened for recessive phenotypes, which are expected to appear in 25% of the offspring if the G1 male and G2 female were both carriers.

-

Protocol 4: Phenotypic Screening

The success of a phenotype-driven screen depends on robust and comprehensive screening protocols. Screens can be broad, looking for any deviation from the norm, or sensitized to uncover mutations in specific biological pathways.[6][14]

-

General Screen: Observe mice for visible abnormalities in morphology (e.g., craniofacial features, limbs, tail), coat color, eye characteristics, and overall size.[8]

-

Behavioral Screen: Assess for neurological or behavioral changes such as circling, head tossing, tremors, or altered gait.[8][14]

-

Specialized Screens: Implement specific assays to test for defects in particular systems, such as:

-

Immunological: Flow cytometry analysis of immune cell populations.

-

Metabolic: Measurement of blood glucose or cholesterol levels.[8]

-

Sensory: Auditory brainstem response (ABR) for hearing defects.

-

Protocol 5: Mapping and Identification of the Causal Mutation

Once a heritable phenotype is confirmed, the underlying mutation must be identified.

References

- 1. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENU - Wikipedia [en.wikipedia.org]

- 4. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Optimal this compound (ENU) doses for inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on this compound Mutagenesis in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. olac.berkeley.edu [olac.berkeley.edu]

- 12. researchgate.net [researchgate.net]

- 13. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 14. Screening for ENU-induced mutations in mice that result in aberrant ethanol-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ENU Mutagenesis in Zebrafish

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-nitrosourea (ENU) is a potent chemical mutagen widely used to induce random point mutations in the zebrafish (Danio rerio) genome.[1][2] This forward genetics approach is a powerful tool for discovering novel genes and pathways involved in vertebrate development, disease, and physiological processes.[3] By generating a large number of random mutations, researchers can screen for specific phenotypes of interest and subsequently identify the causative genetic lesions.[1] The zebrafish model system, with its external fertilization, rapid development, and optical transparency of embryos, is particularly well-suited for large-scale ENU mutagenesis screens.[4] These screens have been instrumental in elucidating the genetic basis of various biological processes and have significant applications in drug discovery and development by providing in vivo models of human diseases.

Data Presentation

Table 1: ENU Treatment Regimens for Zebrafish Mutagenesis

This table summarizes various ENU treatment protocols that have been successfully used in zebrafish. The choice of regimen can influence the mutation rate and the specific germ cells that are targeted.

| ENU Concentration (mM) | Treatment Duration & Frequency | Target Germ Cells | Reference(s) |

| 3 | 1 hour, once a week for 4-6 weeks | Pre-meiotic (spermatogonia) | [5][6][7] |

| 3.5 | 1 hour, once a week for 4 weeks | Pre-meiotic (spermatogonia) | |

| 0.8 - 1 | 1 hour, single treatment | Post-meiotic (spermatozoa) | [4] |

| 3 | 1 hour, single treatment | Not specified |

Table 2: Reported ENU-Induced Mutation Frequencies in Zebrafish

This table provides an overview of the mutation rates achieved with different ENU mutagenesis strategies. These frequencies are crucial for planning the scale of a genetic screen.

| Mutagenesis Regimen | Mutation Frequency | Method of Detection | Reference(s) |

| 4 x 1 hr in 3 mM ENU | 0.9-1.3 x 10⁻³ per locus per gamete | Specific locus test | [5][7] |

| 6 x 1 hr in 3 mM ENU | 0.9-1.3 x 10⁻³ per locus per gamete | Specific locus test | [5][7] |

| Not specified | 1 in 235,000 bp | TILLING | [8] |

| Not specified | 1 in 1.0 x 10⁵ - 1.5 x 10⁵ bp | Not specified | [9][10][11] |

| Not specified | ~1.7 embryonic lethal mutations per genome | F2 screen | [5][7] |

Experimental Protocols

Protocol 1: ENU Mutagenesis of Adult Male Zebrafish

This protocol details the steps for treating adult male zebrafish with ENU to induce germline mutations.

Materials:

-

Adult male zebrafish (wild-type strain, e.g., AB)

-

This compound (ENU)

-

1M Sodium Phosphate, pH 6.5

-

Fish water (dechlorinated and conditioned)

-

Beakers or small tanks for treatment

-

Aeration system

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

-

Fume hood

-

Inactivation solution (e.g., 1M NaOH with 10% sodium thiosulfate)

Procedure:

-

Preparation: All procedures involving ENU must be performed in a certified chemical fume hood. Prepare a fresh 3 mM ENU solution in fish water buffered with 10 mM sodium phosphate to a final pH of 6.5. Prepare a separate tank with fresh fish water for recovery.

-

Acclimation: Place healthy, adult male zebrafish (e.g., 3-6 months old) into the treatment beakers containing buffered fish water without ENU for a brief acclimation period. A density of 3-5 males per liter is recommended.

-

ENU Treatment: Carefully add the concentrated ENU stock solution to the treatment beakers to achieve the final desired concentration (e.g., 3 mM). Ensure gentle aeration throughout the treatment period.

-

Exposure: Expose the fish to the ENU solution for 1 hour. Monitor the fish for any signs of distress.

-

Recovery: After 1 hour, carefully net the fish and transfer them to the recovery tank with fresh, clean fish water.

-

Decontamination: Inactivate the ENU-containing water and any contaminated materials by adding the inactivation solution. Follow institutional guidelines for hazardous waste disposal.

-

Post-Treatment Care: Keep the treated males in a quiet, dark environment overnight to recover. They can then be returned to the main aquarium system.

-

Repeat Treatments: For protocols requiring multiple treatments, repeat steps 2-7 at weekly intervals for the desired number of weeks (e.g., 4-6 weeks).[5][6][7]

-

Resting Period: After the final treatment, allow the males to recover for at least two weeks before starting breeding protocols. This period allows for the clearance of mature sperm that may have been exposed to ENU, ensuring that the mutations are primarily in the spermatogonial stem cells.

Protocol 2: Three-Generation Breeding Screen for Recessive Mutations

This protocol outlines the breeding scheme required to identify recessive mutations induced by ENU.

F0 Generation (Mutagenized Males):

-

Following the resting period, outcross the ENU-treated F0 males to wild-type females.

F1 Generation:

-

Raise the resulting F1 progeny to adulthood (approximately 3 months). Each F1 individual will be heterozygous for multiple new mutations.

F2 Generation:

-

Incross sibling pairs from the F1 generation to produce F2 families. Alternatively, outcross F1 fish to wild-type fish to establish F2 families.

F3 Generation and Phenotypic Screening:

-

Incross sibling pairs from each F2 family.

-